molecular formula C11H14N2O4S B4266400 4-{2-[(5-ethyl-3-thienyl)carbonyl]hydrazino}-4-oxobutanoic acid

4-{2-[(5-ethyl-3-thienyl)carbonyl]hydrazino}-4-oxobutanoic acid

Cat. No. B4266400
M. Wt: 270.31 g/mol
InChI Key: DMLXQEAIHVUNRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{2-[(5-ethyl-3-thienyl)carbonyl]hydrazino}-4-oxobutanoic acid is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as ethyl-3-thiophene carboxyl hydrazide and has a molecular formula of C11H14N2O3S.

Mechanism of Action

The mechanism of action of 4-{2-[(5-ethyl-3-thienyl)carbonyl]hydrazino}-4-oxobutanoic acid is not fully understood. However, it has been suggested that this compound may exert its biological activities by inhibiting the activity of enzymes involved in various metabolic pathways. It has also been reported to exhibit antioxidant activity, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
4-{2-[(5-ethyl-3-thienyl)carbonyl]hydrazino}-4-oxobutanoic acid has been shown to exhibit several biochemical and physiological effects. It has been reported to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. It has also been shown to inhibit the proliferation of cancer cells in vitro and in vivo. Additionally, this compound has been reported to exhibit anti-inflammatory and antioxidant activities.

Advantages and Limitations for Lab Experiments

4-{2-[(5-ethyl-3-thienyl)carbonyl]hydrazino}-4-oxobutanoic acid has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It has also been shown to exhibit potent biological activities, which makes it a promising compound for further research. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret its biological effects. Additionally, its potential toxicity and side effects have not been fully evaluated, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 4-{2-[(5-ethyl-3-thienyl)carbonyl]hydrazino}-4-oxobutanoic acid. One potential direction is to further investigate its mechanism of action and identify the specific enzymes and pathways that it targets. This could help to better understand its biological effects and potential therapeutic applications. Another direction is to evaluate its potential toxicity and side effects in more detail, which could help to determine its safety for use in humans. Finally, there is potential for developing new derivatives of this compound with improved biological activities and selectivity.

Scientific Research Applications

4-{2-[(5-ethyl-3-thienyl)carbonyl]hydrazino}-4-oxobutanoic acid has been widely studied for its potential applications in scientific research. This compound has been shown to exhibit antibacterial, antifungal, and antitumor activities. It has also been reported to have potential applications in the treatment of diabetes, inflammation, and oxidative stress.

properties

IUPAC Name

4-[2-(5-ethylthiophene-3-carbonyl)hydrazinyl]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4S/c1-2-8-5-7(6-18-8)11(17)13-12-9(14)3-4-10(15)16/h5-6H,2-4H2,1H3,(H,12,14)(H,13,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMLXQEAIHVUNRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CS1)C(=O)NNC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{2-[(5-Ethylthiophen-3-yl)carbonyl]hydrazinyl}-4-oxobutanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{2-[(5-ethyl-3-thienyl)carbonyl]hydrazino}-4-oxobutanoic acid
Reactant of Route 2
Reactant of Route 2
4-{2-[(5-ethyl-3-thienyl)carbonyl]hydrazino}-4-oxobutanoic acid
Reactant of Route 3
Reactant of Route 3
4-{2-[(5-ethyl-3-thienyl)carbonyl]hydrazino}-4-oxobutanoic acid
Reactant of Route 4
Reactant of Route 4
4-{2-[(5-ethyl-3-thienyl)carbonyl]hydrazino}-4-oxobutanoic acid
Reactant of Route 5
Reactant of Route 5
4-{2-[(5-ethyl-3-thienyl)carbonyl]hydrazino}-4-oxobutanoic acid
Reactant of Route 6
4-{2-[(5-ethyl-3-thienyl)carbonyl]hydrazino}-4-oxobutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.